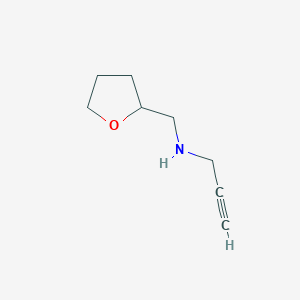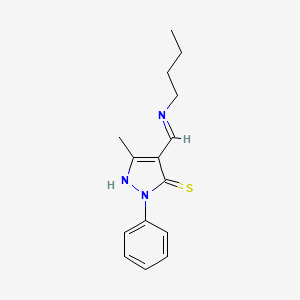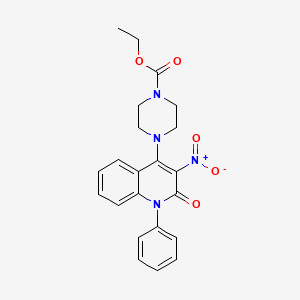
Ethyl 4-(3-nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a nitro group (-NO2), a piperazine ring, and a quinolinone moiety. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups and a heterocyclic ring. The compound may exist in different tautomeric forms, and its exact structure could be confirmed using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amino group, or the compound could undergo reactions involving the carbonyl group in the quinolinone ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general predictions can be made based on its functional groups. For example, the presence of a nitro group could make the compound relatively polar, and the piperazine ring could confer basic properties .科学的研究の応用
Antibacterial Activity
Ethyl 4-(3-nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate and related compounds have been synthesized and evaluated for their antibacterial properties. A study by Sharma and Jain (2008) demonstrated that these compounds exhibit moderate to significant minimum inhibitory concentration (MIC) values against various strains of bacteria, including E. coli and S. aureus, indicating potential as antibacterial agents (Sharma & Jain, 2008).
Antimicrobial Evaluation
Banu et al. (2018) synthesized a series of piperazinyl-1,2-dihydroquinoline carboxylates, including ethyl 4-(3-nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate. These compounds were screened for their in vitro antimicrobial activities, and molecular docking studies were conducted to explore their binding interactions with bacterial proteins, showing promise as antimicrobial lead molecules (Banu et al., 2018).
Anticancer Potential
Facchinetti et al. (2015) explored the synthesis of novel ethyl phenyl-4-oxothiazolidin-3-yl derivatives of 1,4-dihydroquinoline-3-carboxylates, including the ethyl 4-(3-nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate, as potential anticancer agents. The study found that these compounds did not exhibit cytotoxicity against various cancer cell lines, suggesting a potential for further exploration in cancer treatment (Facchinetti et al., 2015).
Structural Analysis
The crystal structure and Hirshfeld surface analysis of related compounds have been studied by Baba et al. (2019). This research provides insights into the molecular structure, which is crucial for understanding the interaction of these compounds with biological targets (Baba et al., 2019).
将来の方向性
特性
IUPAC Name |
ethyl 4-(3-nitro-2-oxo-1-phenylquinolin-4-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5/c1-2-31-22(28)24-14-12-23(13-15-24)19-17-10-6-7-11-18(17)25(16-8-4-3-5-9-16)21(27)20(19)26(29)30/h3-11H,2,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKPARLITFCKDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[3-(4-methylphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2449894.png)
![2-cyclohexyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2449896.png)
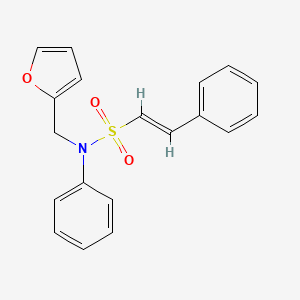

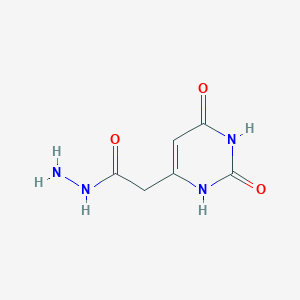
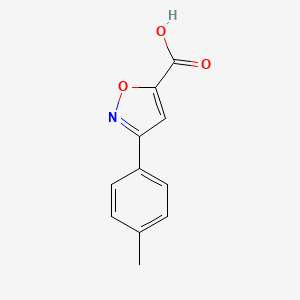
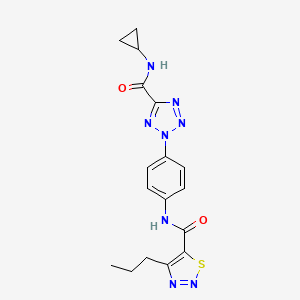
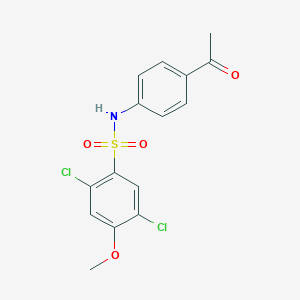
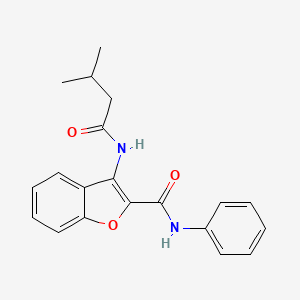
![N-(3,5-dimethylphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2449912.png)

![[(2S,5R)-5-amino-2-methyl-1-piperidinyl][2-[1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-7-methoxy-1-methyl-1H-methanone](/img/structure/B2449914.png)
